1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole
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Overview
Description
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[1,2-b]pyrazole core, which is fused with a pyrazine ring, and an isopropyl group attached to the nitrogen atom. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the construction of the imidazo[1,2-b]pyrazole core followed by the introduction of the pyrazine and isopropyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrazine with an isopropyl-substituted hydrazine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl-substituted products. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl, and aryl groups .
Scientific Research Applications
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their potential as kinase inhibitors and anticancer agents.
Quinolinyl-pyrazoles: These compounds have been investigated for their pharmacological properties and are used in medicinal chemistry.
Uniqueness
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific combination of structural features, including the imidazo[1,2-b]pyrazole core, pyrazine ring, and isopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H13N5 |
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Molecular Weight |
227.27 g/mol |
IUPAC Name |
1-propan-2-yl-6-pyrazin-2-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H13N5/c1-9(2)16-5-6-17-12(16)7-10(15-17)11-8-13-3-4-14-11/h3-9H,1-2H3 |
InChI Key |
FBJWRTJPCAAZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
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